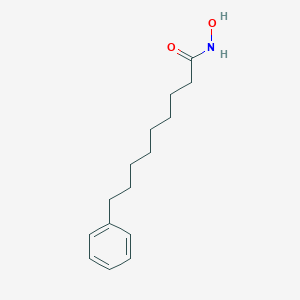

9-Phenylnonanohydroxamic acid

Vue d'ensemble

Description

TCN 213 est un antagoniste sélectif, surmontable et dépendant de la glycine du récepteur N-méthyl-D-aspartate (NMDAR) GluN1/GluN2A. Ce composé est connu pour sa forte sélectivité envers GluN1/GluN2A par rapport aux récepteurs GluN1/GluN2B . Il a été largement utilisé dans la recherche scientifique pour surveiller le changement d'expression du NMDAR dans les neurones corticaux en développement .

Analyse Des Réactions Chimiques

TCN 213 subit diverses réactions chimiques, principalement impliquant son interaction avec la glycine et le glutamate. Le composé agit comme un antagoniste dépendant de la glycine, ce qui signifie que son activité est influencée par la présence de glycine . Les principales réactions comprennent :

Antagonisme des courants induits par le NMDA : TCN 213 antagonise les courants induits par le NMDA dans les neurones transfectés avec des sous-unités GluN2A.

Inhibition surmontable : L'inhibition par TCN 213 peut être surmontée en augmentant la concentration de glycine.

Applications de la recherche scientifique

TCN 213 a plusieurs applications de recherche scientifique, en particulier dans les domaines des neurosciences et de la pharmacologie :

Surveillance de l'expression du NMDAR : TCN 213 est utilisé pour surveiller pharmacologiquement le changement d'expression du NMDAR dans les neurones corticaux en développement.

Études électrophysiologiques : Le composé est utilisé dans les enregistrements de courant-clamp à deux électrodes pour étudier son activité pharmacologique sur les récepteurs NMDA recombinants.

Études de neurotoxicité : TCN 213 est utilisé pour évaluer la dépendance du récepteur NMDA de l'excitotoxicité induite par le NMDA dans les neurones corticaux.

Mécanisme d'action

TCN 213 exerce ses effets en bloquant sélectivement le NMDAR GluN1/GluN2A. L'antagonisme du composé est dépendant de la glycine mais indépendant des concentrations de glutamate dans les solutions d'enregistrement externes . L'inhibition par TCN 213 est surmontable, ce qui signifie qu'elle peut être surmontée en augmentant la concentration de glycine . Le composé se lie à un nouveau site allostérique situé à l'interface dimérique entre les domaines de liaison de l'agoniste GluN1 et GluN2, réduisant la puissance de la glycine .

Applications De Recherche Scientifique

TCN 213 has several scientific research applications, particularly in the fields of neuroscience and pharmacology:

Monitoring NMDAR expression: TCN 213 is used to pharmacologically monitor the switch in NMDAR expression in developing cortical neurons.

Electrophysiological studies: The compound is used in two-electrode voltage-clamp recordings to study its pharmacological activity at recombinant NMDA receptors.

Neurotoxicity studies: TCN 213 is employed to assess the NMDA receptor dependency of NMDA-induced excitotoxicity in cortical neurons.

Mécanisme D'action

TCN 213 exerts its effects by selectively blocking the GluN1/GluN2A NMDAR. The compound’s antagonism is glycine-dependent but independent of glutamate concentrations in external recording solutions . The inhibition by TCN 213 is surmountable, meaning it can be overcome by increasing the concentration of glycine . The compound binds to a novel allosteric site located at the dimer interface between the GluN1 and GluN2 agonist binding domains, reducing glycine potency .

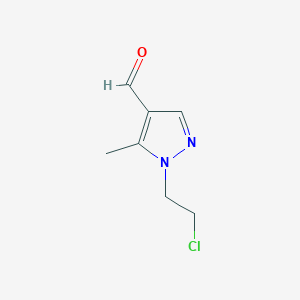

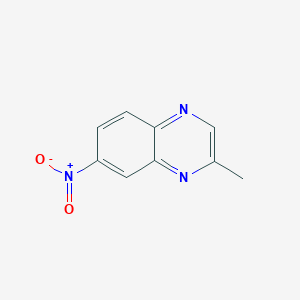

Comparaison Avec Des Composés Similaires

TCN 213 est comparé à d'autres antagonistes du récepteur GluN1/GluN2A, tels que TCN 201. Les deux composés sont des dérivés de sulfonamide identifiés par criblage à haut débit . TCN 201 présente une puissance submicromolaire et une sélectivité supérieure à 300 fois pour les récepteurs GluN1/GluN2A . Le caractère unique du TCN 213 réside dans sa forte sélectivité pour GluN1/GluN2A par rapport à GluN1/GluN2B, ce qui en fait un outil précieux pour étudier le passage développemental de la composition des sous-unités du NMDAR .

Composés similaires

Méthodes De Préparation

La synthèse du TCN 213 implique la préparation de dérivés de sulfonamide. En 2010, Bettini et al. ont identifié les dérivés de sulfonamide comme de nouveaux antagonistes du récepteur GluN1/GluN2A par le biais d'un criblage à haut débit d'une bibliothèque chimique contenant 2 millions de composés . Les voies synthétiques spécifiques et les conditions réactionnelles pour le TCN 213 ne sont pas facilement disponibles dans le domaine public, mais il est connu que le composé est synthétisé par une série de réactions organiques impliquant la formation de liaisons sulfonamide .

Propriétés

Numéro CAS |

114917-95-2 |

|---|---|

Formule moléculaire |

C15H23NO2 |

Poids moléculaire |

249.35 g/mol |

Nom IUPAC |

N-hydroxy-9-phenylnonanamide |

InChI |

InChI=1S/C15H23NO2/c17-15(16-18)13-9-4-2-1-3-6-10-14-11-7-5-8-12-14/h5,7-8,11-12,18H,1-4,6,9-10,13H2,(H,16,17) |

Clé InChI |

QPQXHUPMOXYPRK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCCCCCCCC(=O)NO |

SMILES canonique |

C1=CC=C(C=C1)CCCCCCCCC(=O)NO |

| 114917-95-2 | |

Synonymes |

9-phenylnonanohydroxamic acid BMY 30094 BMY-30094 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B38145.png)

![N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine](/img/structure/B38146.png)